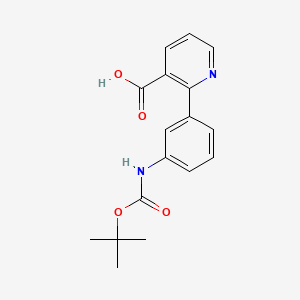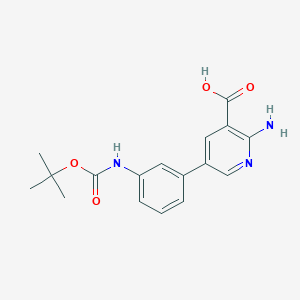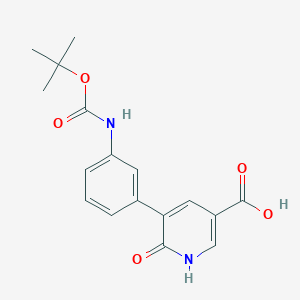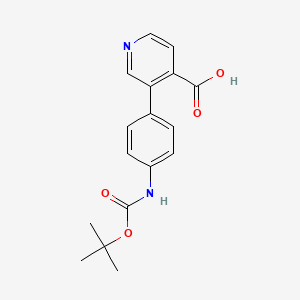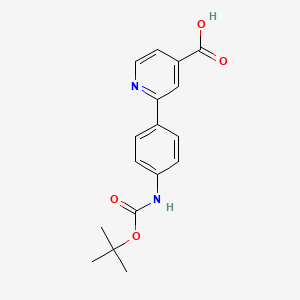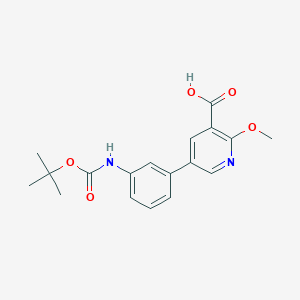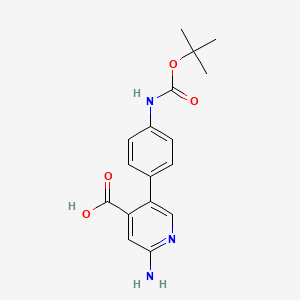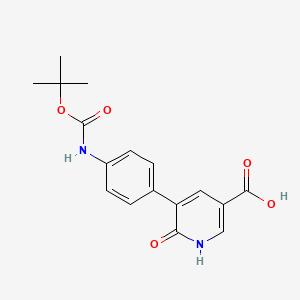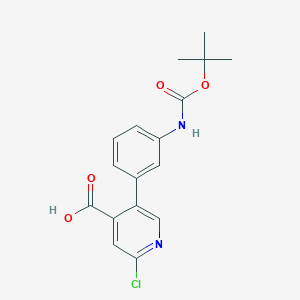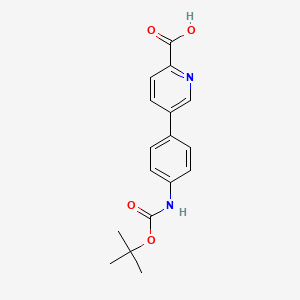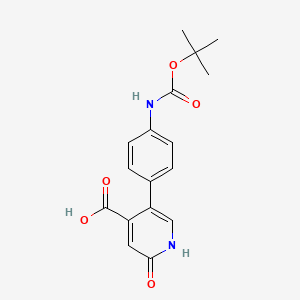
5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid (5-BOC-Aminophenyl-2-HIN) is an organic compound that has been widely used in various scientific research applications. 5-BOC-Aminophenyl-2-HIN is a derivative of isonicotinic acid, an important component of the vitamin B3 family, and contains an amino group and a BOC (t-butyloxycarbonyl) group. 5-BOC-Aminophenyl-2-HIN is widely used in biochemistry, molecular biology, and pharmacology due to its unique properties.
Scientific Research Applications
5-BOC-Aminophenyl-2-HIN is a versatile compound that has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as a substrate for enzyme assays, as a ligand for binding studies, and as a substrate for biochemical reactions. In addition, 5-BOC-Aminophenyl-2-HIN has been used to study the pharmacology of drugs, as well as for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-BOC-Aminophenyl-2-HIN is not fully understood. However, it is believed that the BOC group of the molecule interacts with the target protein, thereby altering the protein’s structure and/or function. The amino group of the molecule is believed to interact with the target protein’s active site, thus influencing the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOC-Aminophenyl-2-HIN are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). In addition, it has been shown to have an antioxidant effect and to inhibit the release of inflammatory mediators.
Advantages and Limitations for Lab Experiments
5-BOC-Aminophenyl-2-HIN has several advantages for lab experiments. It is easy to synthesize, and it is available in a high purity grade (95%). In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-BOC-Aminophenyl-2-HIN is a potent inhibitor of certain enzymes, and thus should be used with caution in laboratory experiments.
Future Directions
The potential applications of 5-BOC-Aminophenyl-2-HIN are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. In addition, it could be used to study the structure and function of proteins, as well as to develop new enzyme assays. Finally, it could be used to study the pharmacology of drugs, as well as to develop new drug delivery systems.
Synthesis Methods
The synthesis of 5-BOC-Aminophenyl-2-HIN can be done using a variety of methods. One method involves the reaction of 4-bromo-2-hydroxyisonicotinic acid with t-butyloxycarbonyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields 5-BOC-Aminophenyl-2-HIN as the main product, with minor amounts of byproducts. The reaction is generally conducted at room temperature and is usually complete within a few hours.
properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-11-6-4-10(5-7-11)13-9-18-14(20)8-12(13)15(21)22/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUHFLJLTGPJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

